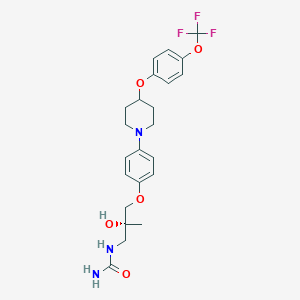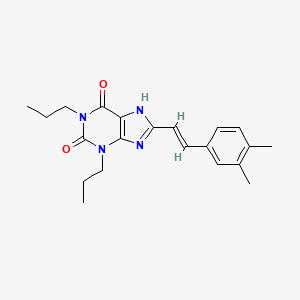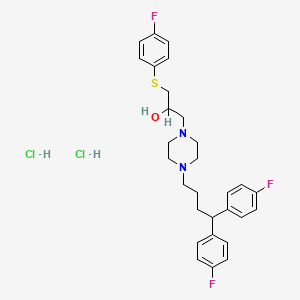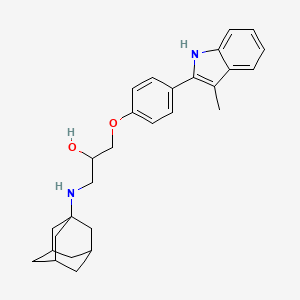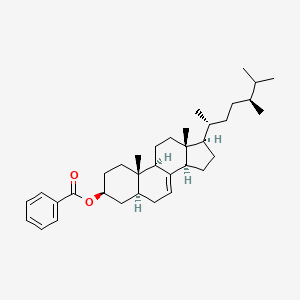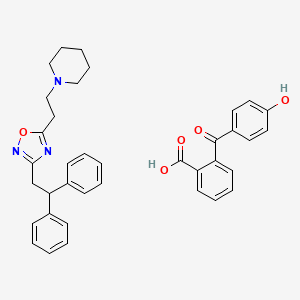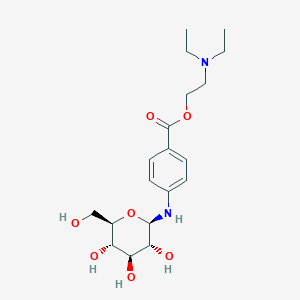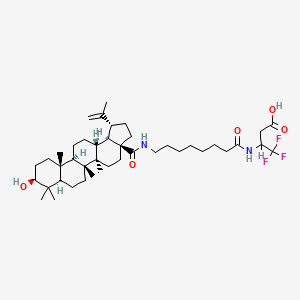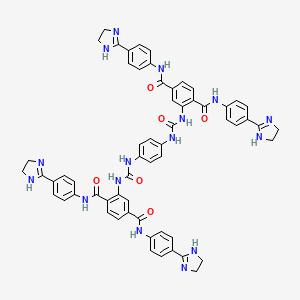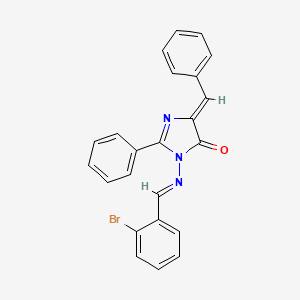
7-Hydroxy-pipat I-125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-pipat I-125, also known as [125I]R(+)-trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin, is a novel radioiodinated ligand. It is primarily used in scientific research to investigate and characterize the distribution of dopamine D3 receptors in the brain. This compound is known for its high specific activity and high affinity binding, making it an excellent probe for studying dopamine receptors .
Métodos De Preparación
The synthesis of 7-Hydroxy-pipat I-125 involves the radioiodination of the precursor compound, trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin. The reaction conditions typically include the use of iodine-125 as the radioisotope and a suitable oxidizing agent to facilitate the incorporation of the iodine atom into the precursor molecule . Industrial production methods for this compound are not widely documented, but the synthesis is generally carried out in specialized laboratories equipped to handle radioisotopes.
Análisis De Reacciones Químicas
7-Hydroxy-pipat I-125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can also occur, potentially altering the structure and binding properties of the compound.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Hydroxy-pipat I-125 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neuropharmacology: It is used to study the distribution and function of dopamine D3 receptors in the brain, providing insights into neurological disorders and potential therapeutic targets.
Radioligand Binding Studies: The compound is employed in radioligand binding assays to investigate receptor-ligand interactions and receptor density in various brain regions.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-pipat I-125 involves its binding to dopamine D3 receptors in the brain. The compound exhibits high affinity binding to these receptors, allowing for the selective labeling and visualization of D3 receptor sites. The molecular targets of this compound include dopamine D3 receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .
Comparación Con Compuestos Similares
7-Hydroxy-pipat I-125 is unique in its high specific activity and high affinity binding to dopamine D3 receptors. Similar compounds include:
7-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (7-OH-DPAT): Another compound that binds to dopamine receptors but with different binding characteristics.
8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin (8-OH-DPAT): Similar to this compound but with variations in binding affinity and receptor selectivity.
trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin (8-OH-PIPAT): A related compound with similar applications but different binding properties.
These compounds share structural similarities but differ in their binding affinities, receptor selectivities, and specific applications in research.
Propiedades
Número CAS |
148258-47-3 |
|---|---|
Fórmula molecular |
C16H22INO |
Peso molecular |
369.26 g/mol |
Nombre IUPAC |
7-[[(E)-3-(125I)iodanylprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2 |
Clave InChI |
RTMIJLQPWFKAFE-WGRVQVJGSA-N |
SMILES isomérico |
CCCN(C/C=C/[125I])C1CCC2=C(C1)C=C(C=C2)O |
SMILES canónico |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


